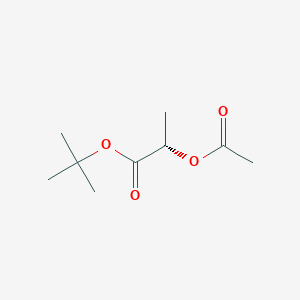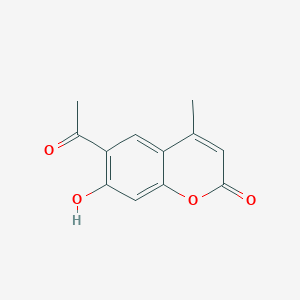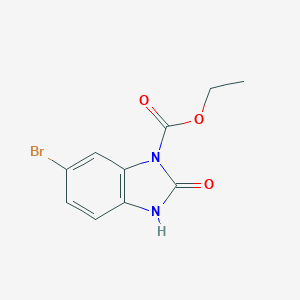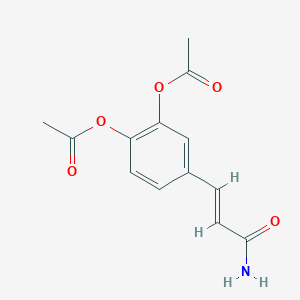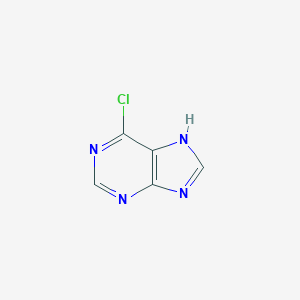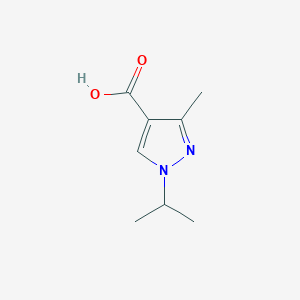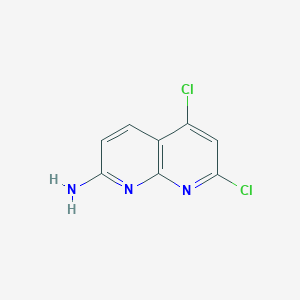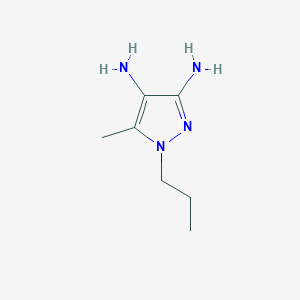
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine, commonly known as MPP, is a synthetic compound used in scientific research. It is a pyrazole derivative that has shown promising results in various biological studies. MPP has gained attention due to its potential therapeutic applications in the treatment of cancer and other diseases. In
作用機序
MPP exerts its effects through various molecular pathways. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to DNA damage and cell death in cancer cells. MPP has also been found to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and apoptosis.
生化学的および生理学的効果
MPP has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA. MPP has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MPP has been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
実験室実験の利点と制限
One advantage of using MPP in lab experiments is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of using MPP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for MPP.
将来の方向性
There are several future directions for research on MPP. One potential area of study is the development of MPP-based therapies for cancer and other diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of MPP on cellular processes. Additionally, more research is needed to determine the safety and efficacy of MPP in vivo, as well as its potential interactions with other drugs.
合成法
MPP is synthesized by the reaction of 5-methyl-1H-pyrazole-3,4-diamine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
MPP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. MPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPP has been shown to have anti-inflammatory and antioxidant properties.
特性
CAS番号 |
199341-59-8 |
|---|---|
製品名 |
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine |
分子式 |
C7H14N4 |
分子量 |
154.21 g/mol |
IUPAC名 |
5-methyl-1-propylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-3-4-11-5(2)6(8)7(9)10-11/h3-4,8H2,1-2H3,(H2,9,10) |
InChIキー |
CTYNOIVKANGZMV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=N1)N)N)C |
正規SMILES |
CCCN1C(=C(C(=N1)N)N)C |
同義語 |
1H-Pyrazole-3,4-diamine, 5-methyl-1-propyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



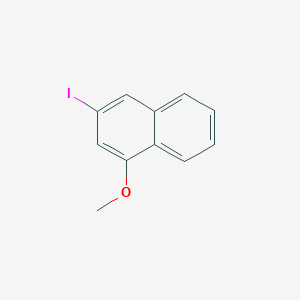
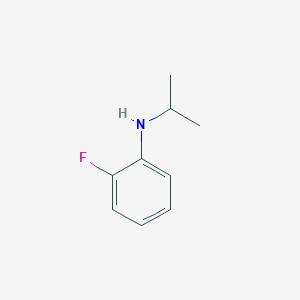
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
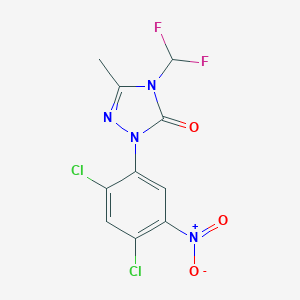
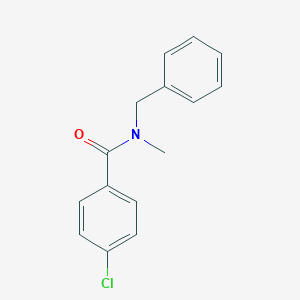
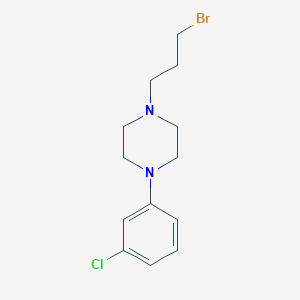
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
